2-(Hydrazinylmethyl)-1-methylpiperidine

Description

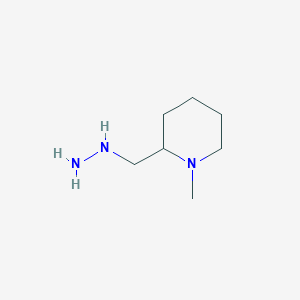

2-(Hydrazinylmethyl)-1-methylpiperidine is a piperidine derivative featuring a hydrazine (-NH-NH₂) functional group attached via a methylene (-CH₂-) linker to the piperidine ring. This structural motif combines the rigidity of the piperidine scaffold with the nucleophilic and chelating properties of hydrazine, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C7H17N3 |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(1-methylpiperidin-2-yl)methylhydrazine |

InChI |

InChI=1S/C7H17N3/c1-10-5-3-2-4-7(10)6-9-8/h7,9H,2-6,8H2,1H3 |

InChI Key |

KCDPWMFTYSKSNI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1CNN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Hydrazinylmethyl)-1-methylpiperidine with key analogs, emphasizing substituent effects on reactivity and biological activity:

| Compound Name | Structure | Molecular Weight | Biological Activity | Key Differences |

|---|---|---|---|---|

| This compound | Piperidine with hydrazinylmethyl (-CH₂-NH-NH₂) at position 2 and methyl at N1 | ~157.2 g/mol | Potential chelation, nucleophilic reactivity, and CNS modulation (inferred) | Unique hydrazine group enables metal coordination and versatile derivatization. |

| 1-(2-Hydrazinylpropyl)piperidine | Piperidine with hydrazinylpropyl (-CH₂-CH₂-CH₂-NH-NH₂) at N1 | ~171.3 g/mol | Enhanced lipophilicity; potential dopamine or serotonin receptor interactions | Propyl linker increases hydrophobicity, altering pharmacokinetics. |

| 2-(1-Methylpiperidin-4-yl)acetic acid | Piperidine with acetic acid (-CH₂-COOH) at position 4 and methyl at N1 | ~171.2 g/mol | Antimicrobial activity; backbone for CNS-targeting derivatives | Carboxylic acid group enables hydrogen bonding and salt formation. |

| 2-(2-Chloroethyl)-1-methylpiperidine | Piperidine with chloroethyl (-CH₂-CH₂-Cl) at position 2 and methyl at N1 | ~161.7 g/mol | Alkylating agent; intermediate in antipsychotic synthesis (e.g., Thioridazine) | Chloroethyl group confers alkylating reactivity, useful in drug intermediates. |

| 4-(1,3-Dioxolan-2-yl)-1-methylpiperidine | Piperidine with dioxolane ring at position 4 and methyl at N1 | ~171.2 g/mol | Stabilizes intermediates; explored in antiviral/anticancer drug synthesis | Dioxolane enhances solubility and metabolic stability. |

Key Structural Advantages of this compound

- Hydrazine Functionality : Enables chelation of metal ions (e.g., Fe³⁺, Cu²⁺), relevant in enzyme inhibition or redox-active therapeutic agents.

- Piperidine Scaffold : Provides conformational rigidity, improving target selectivity compared to linear amines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.